Perindopril Acyl-alpha-D-glucuronide
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Overview
Description
Perindopril Acyl-alpha-D-glucuronide is a glycosylated metabolite of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure . This compound is formed through the conjugation of perindopril with glucuronic acid, resulting in a molecule that retains the pharmacological activity of its parent compound .
Mechanism of Action
Target of Action
Perindopril Acyl-alpha-D-glucuronide is a metabolite of Perindopril , which is an ACE (Angiotensin-Converting Enzyme) inhibitor . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, it reduces levels of angiotensin II, leading to decreased vasoconstriction and decreased release of aldosterone . This results in vasodilation and decreased fluid volume, thereby reducing blood pressure .
Pharmacokinetics
Perindopril is rapidly metabolized in the liver to perindoprilat following oral administration .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . This is achieved through the inhibition of ACE, leading to decreased levels of angiotensin II and aldosterone, resulting in vasodilation and decreased fluid volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril Acyl-alpha-D-glucuronide typically involves the glycosylation of perindopril with glucuronic acid. This reaction can be facilitated by using catalysts and specific reaction conditions to ensure the formation of the desired glucuronide . The process often involves protecting group strategies to prevent unwanted side reactions and to ensure the selective formation of the alpha-D-glucuronide isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Perindopril Acyl-alpha-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Perindopril Acyl-alpha-D-glucuronide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Perindoprilat: The active metabolite of perindopril, which also inhibits ACE.
Perindopril Glucuronide: Another glucuronide metabolite of perindopril with similar pharmacological activity.
Perindoprilat Glucuronide: A glucuronide conjugate of perindoprilat.
Uniqueness
Perindopril Acyl-alpha-D-glucuronide is unique due to its specific glycosylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites. Its formation and stability are also distinct, making it a valuable compound for studying the metabolism and action of ACE inhibitors .
Properties
CAS No. |
120398-66-5 |
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Molecular Formula |
C25H40N2O11 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17-,18-,19+,20-,25-/m0/s1 |
InChI Key |
VEYBPHDESXGJIN-STTHWTIYSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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